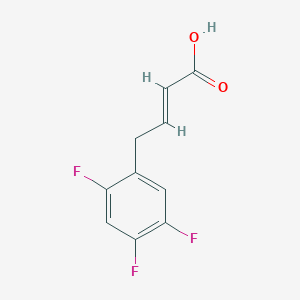
(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a butenoic acid backbone. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid typically involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate, which is then hydrolyzed using sodium hydroxide and subsequently acidified with hydrochloric acid to produce the desired compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize the formation of by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid involves its interaction with specific molecular targets. For instance, in the synthesis of sitagliptin, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include enzyme-catalyzed reactions and stereoselective synthesis .
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid: Another intermediate in the synthesis of sitagliptin.
4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid: A related compound used in similar synthetic pathways.
Uniqueness
(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid is unique due to its specific structural configuration and the presence of the trifluorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Propiedades
Fórmula molecular |
C10H7F3O2 |
|---|---|
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid |
InChI |
InChI=1S/C10H7F3O2/c11-7-5-9(13)8(12)4-6(7)2-1-3-10(14)15/h1,3-5H,2H2,(H,14,15)/b3-1+ |
Clave InChI |
LTQSXIYFLNHNDE-HNQUOIGGSA-N |
SMILES isomérico |
C1=C(C(=CC(=C1F)F)F)C/C=C/C(=O)O |
SMILES canónico |
C1=C(C(=CC(=C1F)F)F)CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


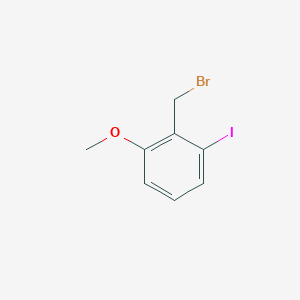
![3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15293185.png)

![4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15293194.png)
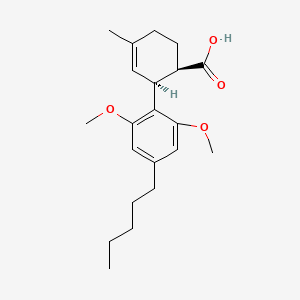
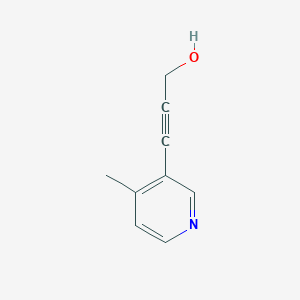
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15293212.png)

![1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide](/img/structure/B15293220.png)

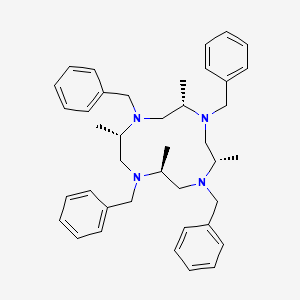

![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15293244.png)

